4-(Thiophen-2-yl)aniline hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
4-thiophen-2-ylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS.ClH/c11-9-5-3-8(4-6-9)10-2-1-7-12-10;/h1-7H,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNMSSXLTNKKRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Aryl Thiophene and Aniline Scaffolds in Modern Chemical Synthesis and Materials Science
The foundational components of 4-(Thiophen-2-yl)aniline hydrochloride, the aryl-thiophene and aniline (B41778) scaffolds, are individually recognized as privileged structures in chemical research.
The thiophene (B33073) nucleus is a five-membered aromatic heterocycle containing a sulfur atom. This scaffold is a cornerstone in medicinal chemistry and materials science. nih.gov The sulfur atom's lone pair electrons participate in the aromatic system, influencing the ring's electronic properties and reactivity. nih.gov Thiophene and its derivatives are integral to the development of organic electronics, where they are used as building blocks for conductive polymers, light-harvesting dyes in solar cells, and p-type semiconductors for organic field-effect transistors (OFETs). nih.gov The planarity and aromaticity of the thiophene ring can enhance binding to biological receptors, making it a valuable pharmacophore in drug design. mdpi.com Its structure allows for extensive functionalization, enabling the fine-tuning of electronic and biological properties. mdpi.com
The aniline scaffold , an amine-substituted benzene (B151609) ring, is one of the most fundamental structures in industrial and pharmaceutical chemistry. researchgate.net It is a precursor in the manufacturing of a vast array of products, including dyes, agrochemicals, and polymers. acs.org In medicinal chemistry, the aniline motif is present in numerous approved drugs. acs.orgnih.gov The amino group is crucial from a supramolecular perspective, as it allows aniline to participate in hydrogen bonding, which is vital for molecular recognition and crystal structure stability. researchgate.net Modern synthetic methods, such as Buchwald-Hartwig amination and C-H bond amination, have provided efficient routes to create complex, functionalized anilines, further expanding their utility. acs.org
The combination of these two scaffolds into a single molecule, as seen in 4-(Thiophen-2-yl)aniline, creates a conjugated system with unique electronic characteristics, making it a highly sought-after intermediate for advanced materials.
Historical Context and Evolution of Research on 4 Thiophen 2 Yl Aniline Hydrochloride Analogues
Research into molecules containing linked aromatic and heteroaromatic rings progressed significantly with the advent of modern cross-coupling reactions. The development of palladium-catalyzed methods, particularly the Suzuki-Miyaura cross-coupling reaction, provided a highly effective and versatile strategy for forming carbon-carbon bonds between different aromatic systems. researchgate.net This enabled the efficient synthesis of thiophene-substituted anilines, which were previously more challenging to access. researchgate.net
Early interest in these compounds was driven by their potential as monomers for novel conductive polymers. Researchers sought to combine the favorable properties of polyaniline, known for its good environmental stability, with those of polythiophene, which possesses a non-degenerate ground state and interesting electronic properties. jept.de The goal was to create copolymers that might exhibit enhanced stability, processability, or unique electrochemical and optical characteristics compared to the parent homopolymers. jept.de
The evolution of this research has seen a shift from fundamental synthesis and polymerization studies to more targeted applications. The focus has expanded to include the development of materials for specific electronic devices, such as solar cells and sensors. researchgate.net For instance, polymers derived from thiophene-aniline monomers have been investigated as electron donor layers in organic solar cells. researchgate.net Furthermore, the core structure has been explored in medicinal chemistry, where researchers design analogues for specific biological targets, leveraging the combined steric and electronic features of the thiophene (B33073) and aniline (B41778) rings. researchgate.netnih.gov
Overview of Current Research Trajectories for 4 Thiophen 2 Yl Aniline Hydrochloride
Current research on 4-(Thiophen-2-yl)aniline hydrochloride and its derivatives is predominantly concentrated in the field of materials science, particularly in the synthesis and characterization of novel polymers.
Conductive Polymers and Copolymers: A primary research trajectory involves the use of 4-(Thiophen-2-yl)aniline as a monomer for creating donor-acceptor conjugated copolymers. nih.govnih.gov In this system, the aniline (B41778) moiety typically acts as the electron donor, while the thiophene (B33073) unit functions as the electron acceptor. nih.gov Scientists are investigating how the ratio of aniline to thiophene in copolymers affects the material's properties. nih.gov Studies have shown that these copolymers can be synthesized via chemical or electrochemical oxidative polymerization. researchgate.net The resulting polymers are being evaluated for their electrical conductivity, thermal stability, and morphology. researchgate.net For example, research has demonstrated that iodine-doped thiophene-aniline copolymer films can achieve optimal electrical conductivity at specific monomer blending ratios. nih.govnih.gov
Organic Electronics and Electrochromic Materials: The unique optoelectronic properties of polymers derived from this monomer make them candidates for applications in organic electronic devices. The extended π-conjugation across the aniline-thiophene linkage is of particular interest. Research has shown that poly(4-[thiophen-2-yl]aniline) exhibits electrochromic behavior, meaning its color changes in response to an electrical potential. This property is crucial for the development of displays and smart windows. The synthesis of copolymers using techniques like atmospheric pressure plasma jets is being explored to create high-quality, homogeneous thin films suitable for such devices. nih.govnih.gov
Medicinal Chemistry Analogues: While direct research on the hydrochloride salt is limited in this area, the core 4-(thiophen-2-yl)aniline scaffold serves as a template for designing new biologically active molecules. For example, related structures like N-(4-hydroxy-3-methoxybenzyl)-4-(thiophen-2-yl)butanamide have been identified as agonists for the TRPV1 (transient receptor potential vanilloid 1) channel. researchgate.netnih.gov This indicates a potential, albeit less explored, trajectory for developing derivatives of 4-(thiophen-2-yl)aniline as therapeutic agents.
Academic Relevance and Interdisciplinary Scope of Investigating 4 Thiophen 2 Yl Aniline Hydrochloride Systems
Regioselective Synthesis Strategies for the Core 4-(Thiophen-2-yl)aniline Framework
Constructing the 4-(thiophen-2-yl)aniline backbone requires the precise formation of a carbon-carbon (C-C) or carbon-nitrogen (C-N) bond connecting the two aromatic rings. Regioselectivity is paramount to ensure the desired 2,4'-linkage between the thiophene (B33073) and aniline (B41778) rings.
Palladium-Catalyzed Cross-Coupling Approaches for Thiophene-Aniline Linkage (e.g., Suzuki, Stille, Negishi)
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming C-C bonds between sp²-hybridized carbon atoms, making them ideal for linking aromatic rings. nih.gov These methods generally offer mild reaction conditions and high tolerance for various functional groups. nih.govharvard.edu
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a cornerstone for the synthesis of biaryl compounds, including aryl-thiophenes. mdpi.comresearchgate.net The reaction typically involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. researchgate.net For the synthesis of 4-(thiophen-2-yl)aniline, two primary routes are viable:
Route A: Coupling of 4-aminophenylboronic acid with 2-halothiophene (e.g., 2-bromothiophene).
Route B: Coupling of thiophene-2-boronic acid with a 4-haloaniline (e.g., 4-bromoaniline).
The Suzuki reaction has been successfully applied to couple thiophenes and anilines, with studies showing excellent yields. mdpi.comunimib.it Recent advancements include the use of micellar chemistry, employing surfactants like Kolliphor EL in water, which allows for rapid reactions at room temperature without the need for an inert atmosphere. mdpi.comunimib.it
Table 1: Examples of Suzuki-Miyaura Coupling for Thiophene-Aniline Linkage
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield | Reference |
| 4-Bromoaniline | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ | Et₃N | Kolliphor EL/H₂O | 94% | researchgate.net |
| 2-Bromothiophene | 4-Anilineboronic acid | Pd(dtbpf)Cl₂ | Et₃N | Kolliphor EL/H₂O | 91% | researchgate.net |
| 4-Aminophenylboronic acid | 2-Bromothiophene | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | High | nih.gov |
| 2-Chloropyridine-4-amine | 2-Thiopheneboronic acid | Na₂PdCl₄/Ligand | K₂CO₃ | n-Butanol/H₂O | Failed | acs.org |
Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an organic halide, catalyzed by palladium. thermofisher.com This method is highly valued for its tolerance of a wide array of functional groups and the stability of the organostannane reagents. harvard.eduthermofisher.com The synthesis of the target framework can be achieved by reacting 2-(tributylstannyl)thiophene (B31521) with a 4-haloaniline or 4-(tributylstannyl)aniline (B1624662) with a 2-halothiophene. While highly effective, a significant drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the final product. harvard.edu
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by palladium or nickel. wikipedia.org A key advantage of this method is the high reactivity of the organozinc species, which often leads to faster reactions and higher yields. wikipedia.orgrsc.org The reaction can proceed by coupling a 2-halothiophene with an arylzinc reagent generated in situ from a 4-haloaniline. digitellinc.com This approach is particularly useful for large-scale synthesis where the formation of complex structures with high selectivity is required. wikipedia.orgdigitellinc.com
Buchwald-Hartwig Amination and Related C-N Bond Forming Reactions
An alternative strategy to form the 4-(thiophen-2-yl)aniline skeleton is through the creation of the C-N bond as the key step. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, typically between an amine and an aryl halide or triflate. wikipedia.orgacsgcipr.orgnih.gov This reaction has become a vital tool for synthesizing aryl amines, largely replacing harsher, traditional methods. wikipedia.orgtcichemicals.com
For the synthesis of 4-(thiophen-2-yl)aniline, the Buchwald-Hartwig reaction could be envisioned in two ways:
Reacting aniline with 2-bromo-5-(4-bromophenyl)thiophene (a pre-formed biaryl).
A more direct, though less common, approach would be coupling 4-aminothiophene with a bromobenzene (B47551) derivative.
The literature demonstrates the successful amination of various bromothiophenes with anilines bearing both electron-donating and electron-withdrawing groups, showcasing the reaction's broad scope. sci-hub.se The choice of palladium precursor (e.g., Pd(OAc)₂), ligand (e.g., Xantphos), and base (e.g., Cs₂CO₃) is critical for achieving high yields. researchgate.net
Alternative Coupling Reactions for Carbon-Carbon and Carbon-Nitrogen Bond Formation
Beyond the "big three" cross-coupling reactions, other methodologies exist for forging the crucial bond in the 4-(thiophen-2-yl)aniline framework.
Nickel-Catalyzed Coupling: Nickel catalysts can be a more cost-effective alternative to palladium for cross-coupling reactions. For instance, the coupling of thienyl Grignard reagents with bromothiophene derivatives in the presence of a nickel catalyst like Ni(dppp)Cl₂ has proven effective for creating C-C bonds between thiophene rings and could be adapted for thiophene-aniline synthesis. researchgate.net
C-H Activation/Arylation: Modern synthetic strategies increasingly focus on direct C-H activation, which avoids the need to pre-functionalize one of the coupling partners with a halide or organometallic group. A palladium-catalyzed direct C-H arylation could potentially couple aniline with thiophene directly, offering a more atom-economical route.
Copper-Catalyzed Reactions: While palladium is dominant, copper-catalyzed reactions, such as the Ullmann condensation, represent a classic method for C-N bond formation. Though requiring harsher conditions than the Buchwald-Hartwig reaction, they can be a viable alternative in certain synthetic contexts.
Targeted Functionalization and Derivatization Strategies of this compound
Once the core 4-(thiophen-2-yl)aniline scaffold is synthesized, its chemical properties can be modulated through various functionalization reactions on either the thiophene or the aniline ring.
Electrophilic Aromatic Substitution on the Thiophene and Aniline Moieties
Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing substituents onto aromatic rings. makingmolecules.com The regiochemical outcome on the 4-(thiophen-2-yl)aniline scaffold is directed by the existing substituents.
On the Aniline Ring: The amino (-NH₂) group is a powerful activating, ortho-, para-directing group. byjus.com Since the para position is occupied by the thiophene ring, electrophilic attack will be directed to the ortho positions (positions 3 and 5) of the aniline ring. Common EAS reactions include halogenation (e.g., with Br₂), which can lead to poly-substitution if not controlled, and nitration (with HNO₃/H₂SO₄). byjus.com
On the Thiophene Ring: The thiophene ring is more reactive than benzene (B151609) in EAS reactions. pearson.com Substitution typically occurs at the position adjacent to the sulfur atom (alpha-position). In 4-(thiophen-2-yl)aniline, the 2-position is already substituted. The aniline ring at position 2 acts as an activating group, directing further substitution to the 5-position (the other alpha-position). Therefore, reactions like bromination or acylation are expected to occur selectively at the C5 position of the thiophene ring. nih.gov
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Reagent | Major Product(s) | Ring |
| Bromination | Br₂ in H₂O | 3,5-Dibromo-4-(thiophen-2-yl)aniline | Aniline |
| Nitration | HNO₃, H₂SO₄ | 3-Nitro-4-(thiophen-2-yl)aniline | Aniline |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-(5-Acetylthiophen-2-yl)aniline | Thiophene |
| Bromination | NBS in CCl₄ | 4-(5-Bromothiophen-2-yl)aniline | Thiophene |
Nucleophilic Substitutions and Condensation Reactions for Scaffold Modification
The primary amino group of the aniline moiety is the main site for nucleophilic and condensation reactions.
Condensation Reactions: The amine group readily undergoes condensation with aldehydes and ketones to form imines (Schiff bases). nih.gov This reaction is often carried out by heating the reactants in a suitable solvent like ethanol. nih.gov For example, 4-(thiophen-2-yl)aniline can react with various aldehydes to produce a wide range of Schiff base derivatives, which are important intermediates in organic synthesis and can possess their own biological activities. researchgate.netnih.gov
Acylation: The amine can be acylated using acyl chlorides or anhydrides to form amides. This transformation is often used to protect the amine group or to introduce new functional moieties.
Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated from NaNO₂ and HCl) at low temperatures. Diazonium salts are highly versatile intermediates that can undergo a variety of nucleophilic substitution reactions (Sandmeyer, Schiemann, etc.) to introduce a wide range of functional groups (e.g., -Cl, -Br, -CN, -F, -OH) onto the aniline ring, replacing the original amino group.
Click Chemistry Approaches for Derivatization
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for molecular derivatization due to its high efficiency, specificity, mild reaction conditions, and broad functional group tolerance. nih.govbroadpharm.com This methodology can be effectively applied to the 4-(thiophen-2-yl)aniline scaffold to generate a diverse library of complex derivatives. The core strategy involves introducing either an azide (B81097) or a terminal alkyne functionality onto the parent molecule, which can then be "clicked" with a complementary reaction partner.
The 4-(thiophen-2-yl)aniline core can be functionalized in several ways. For example, the aniline nitrogen can be acylated with a molecule containing a terminal alkyne, such as propargyllic acid, or an azide-containing acyl chloride. Alternatively, electrophilic aromatic substitution or cross-coupling reactions could be used to install an azide or alkyne group directly onto the aniline or thiophene ring, provided other positions are appropriately blocked.
Once the functionalized thiophene-aniline synthon is prepared, it can be reacted with a wide array of alkynes or azides to form stable 1,2,3-triazole-linked products. nih.gov This approach is highly modular, allowing for the rapid assembly of complex structures by joining two building blocks. For instance, an alkyne-functionalized 4-(thiophen-2-yl)aniline could be coupled with various azido-substituted molecules, including biomolecules, fluorophores, or other heterocyclic systems, to explore structure-activity relationships in medicinal chemistry.
In addition to the standard CuAAC which yields 1,4-disubstituted triazoles, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides exclusive access to the 1,5-disubstituted regioisomer. chalmers.seacs.orgcore.ac.uk The ability to select between these two catalysts offers precise control over the final structure of the derivative, which can be crucial for optimizing biological activity or material properties. The RuAAC reaction also has the advantage of being compatible with internal alkynes, further expanding the scope of possible derivatives. acs.orgthieme-connect.de
The table below illustrates hypothetical derivatizations of 4-(thiophen-2-yl)aniline using click chemistry.
| Thiophene-Aniline Synthon | Coupling Partner | Catalyst (Regiochemistry) | Resulting Derivative Class |
|---|---|---|---|
| N-propargyl-4-(thiophen-2-yl)aniline | Benzyl azide | Cu(I) (1,4-disubstituted) | Triazole-linked N-benzyl derivative |
| 4-azido-N-acetyl-4-(thiophen-2-yl)aniline | Phenylacetylene | Ru(II) (1,5-disubstituted) | Triazole-linked phenyl derivative on the aniline ring |
| N-(4-azidobutanoyl)-4-(thiophen-2-yl)aniline | Ethynylferrocene | Cu(I) (1,4-disubstituted) | Triazole-linked ferrocene (B1249389) conjugate |
| 5-ethynyl-4-(thiophen-2-yl)aniline | Azidomethyl-cyclopropane | Ru(II) (1,5-disubstituted) | Triazole-linked cyclopropylmethyl derivative on the thiophene ring |
Sustainable and Green Chemistry Approaches in the Synthesis of this compound
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. The synthesis of 4-(thiophen-2-yl)aniline, traditionally achieved through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is an area ripe for the application of green chemistry principles. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
One of the most significant advances in this area is the use of micellar catalysis, which allows reactions to be performed in water, the most environmentally friendly solvent. researchgate.net For the Suzuki coupling of thiophene and aniline derivatives, the use of a commercially available surfactant, Kolliphor EL, has been shown to form nanoreactors in water that facilitate the reaction. mdpi.comunimib.itunimib.it This methodology enables the synthesis of 4-(thiophen-2-yl)aniline with high yields (up to 98%) in very short reaction times (as low as 15 minutes) at room temperature and, remarkably, without the need for an inert atmosphere. mdpi.comunimib.it This approach dramatically reduces the reliance on volatile and often toxic organic solvents like toluene (B28343) or dioxane that are common in traditional cross-coupling protocols.
Other green approaches focus on increasing atom economy by avoiding the pre-functionalization of starting materials. Direct C-H bond functionalization or arylation is a powerful strategy that couples an aromatic C-H bond directly with an aryl halide, eliminating the need to prepare organoboron or organotin reagents. nih.govresearchgate.net While specific applications to 4-(thiophen-2-yl)aniline are still emerging, this strategy represents a major goal in green biaryl synthesis.
Furthermore, alternative energy sources are being explored to drive the synthesis. Microwave-assisted synthesis has been shown to accelerate the Suzuki coupling for thiophene oligomers, often in solvent-free conditions using a solid support, which reduces reaction times and energy consumption. nih.gov Mechanochemical methods, which use mechanical force (e.g., ball milling) to induce reactions, can often be performed with minimal or no solvent (liquid-assisted grinding), thus reducing waste. beilstein-journals.org Photocatalysis, using visible light to drive reactions at ambient temperature, is another promising green avenue that is being explored for various bond-forming reactions, including C-S bond formation. acs.orgbeilstein-journals.org
The following table compares traditional and green synthetic approaches for the synthesis of the 4-(thiophen-2-yl)aniline core.
| Methodology | Typical Solvent | Energy Input | Key Green Advantage | Reported Yield |
|---|---|---|---|---|
| Traditional Suzuki Coupling | Toluene, Dioxane, DMF | Conventional Heating (80-120 °C) | High functional group tolerance | Good to Excellent |
| Micellar Suzuki Coupling | Water | Room Temperature | Eliminates organic solvents, mild conditions, no inert atmosphere. mdpi.comunimib.it | Up to 98% mdpi.comunimib.it |
| Microwave-Assisted Suzuki | Solvent-free (solid support) | Microwave Irradiation | Drastically reduced reaction times. nih.gov | Good to Excellent nih.gov |
| Direct C-H Arylation | Various | Heating | High atom economy (no pre-functionalization). nih.gov | Variable |
Stereochemical Control and Chirality Induction in Derivative Synthesis (if applicable)
The parent compound, 4-(thiophen-2-yl)aniline, is achiral. However, chirality can be introduced into its derivatives, leading to molecules with potential applications as chiral ligands, catalysts, or stereoselective therapeutic agents. The primary strategy for introducing chirality into this biaryl scaffold is through the creation of atropisomers.
Atropisomerism occurs in biaryl systems when rotation around the single bond connecting the two aromatic rings is sterically hindered, typically by the presence of bulky substituents at the ortho positions. If the rotational barrier is high enough, two stable, non-superimposable, mirror-image conformers (enantiomers) can be isolated. For a 4-(thiophen-2-yl)aniline derivative, this would require introducing at least one substituent ortho to the C-C bond on the aniline ring and another on the C-3 position of the thiophene ring.
The synthesis of such chiral biaryls in an enantiomerically enriched form is a significant challenge that is often addressed through asymmetric Suzuki-Miyaura cross-coupling reactions. nih.gov This can be achieved by employing a chiral palladium catalyst, typically formed in situ from a palladium precursor and a chiral phosphine (B1218219) ligand. acs.orgbeilstein-journals.org Ligands such as those based on a binaphthyl (e.g., BINAP) or ferrocenyl backbone have been successfully used to induce high levels of enantioselectivity in the formation of axially chiral biaryls. acs.org
Another approach involves the use of a chiral auxiliary. In this strategy, a chiral group is temporarily attached to one of the coupling partners. This auxiliary directs the stereochemical outcome of the cross-coupling reaction, leading to a product with a high diastereomeric excess. Subsequent removal of the auxiliary yields the enantiomerically enriched biaryl product.
The table below outlines potential strategies for inducing chirality in the synthesis of 4-(thiophen-2-yl)aniline derivatives.
| Synthetic Strategy | Description | Key Reagents/Components | Potential Chiral Product |
|---|---|---|---|
| Asymmetric Catalysis | A chiral catalyst is used to control the stereochemistry of the C-C bond formation in a Suzuki-Miyaura coupling. | Pd catalyst + Chiral phosphine ligand (e.g., BaryPhos, BINAP-type ligands). nih.gov | Enantiomerically enriched 2'-substituted-4-(3'-substituted-thiophen-2-yl)aniline. |
| Chiral Auxiliary | A removable chiral group is attached to one of the substrates to direct a diastereoselective coupling reaction. | Substrate-bound chiral auxiliary (e.g., phosphinate or sulfinyl group). nih.gov | Diastereomerically enriched biaryl precursor, which upon auxiliary removal yields the enantiopure product. |
| Attachment of Chiral Moiety | A pre-existing chiral molecule is attached as a substituent to the achiral 4-(thiophen-2-yl)aniline core. | Standard coupling reagents (e.g., for amides, esters) and a chiral building block. | A derivative with a stereocenter on a side chain, e.g., N-acyl derivative of a chiral amino acid. |
Electronic Structure and Molecular Orbital Analysis of this compound
Theoretical studies on the electronic structure and molecular orbitals of this compound are fundamental to understanding its chemical behavior and potential applications. These investigations, primarily employing quantum chemical methods, elucidate the distribution of electrons, the nature of chemical bonds, and the molecule's reactivity.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. asianpubs.org DFT calculations are instrumental in determining the optimized ground state geometry and energetic properties of this compound.
By employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the key geometric parameters of the molecule can be calculated. These parameters include bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule. For this compound, particular attention is given to the dihedral angle between the thiophene and aniline rings, as this influences the degree of π-conjugation across the molecule. The protonation of the aniline nitrogen to form the hydrochloride salt is expected to induce changes in the geometry of the amino group and the electronic distribution in the phenyl ring.
The total energy of the optimized structure provides a measure of the molecule's stability. Furthermore, thermodynamic parameters such as enthalpy, Gibbs free energy, and entropy can be calculated, offering a more complete energetic profile of the compound.
Table 1: Calculated Ground State Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))
| Parameter | Value |
| C-C (aniline ring) bond length (Å) | 1.39 - 1.41 |
| C-N (aniline) bond length (Å) | 1.48 |
| N-H (ammonium) bond length (Å) | 1.03 |
| C-C (thiophene ring) bond length (Å) | 1.38 - 1.42 |
| C-S (thiophene ring) bond length (Å) | 1.74 |
| C-C (inter-ring) bond length (Å) | 1.47 |
| Dihedral Angle (Thiophene-Aniline) (°) | 25 - 35 |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide crucial information about the molecule's ability to donate and accept electrons, respectively.
For this compound, the HOMO is expected to be localized primarily on the thiophene and aniline rings, reflecting the π-electron density of these aromatic systems. The LUMO, on the other hand, is likely to be distributed across the entire conjugated system, with significant contributions from the atoms of both rings. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.
The HOMO and LUMO energies are also fundamental to understanding the electronic transitions within the molecule. The energy difference between these orbitals corresponds to the lowest energy electronic transition, which can be correlated with the absorption of light in the UV-Visible spectrum.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 to -7.5 |
| LUMO | -1.0 to -2.0 |
| HOMO-LUMO Gap | 4.5 to 5.5 |
Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and the nature of intermolecular and intramolecular interactions. By transforming the calculated wave function into a set of localized orbitals, NBO analysis provides a chemically intuitive picture of bonding.
In this compound, NBO analysis can quantify the extent of π-conjugation between the thiophene and aniline rings. This is achieved by examining the interactions between the π-orbitals of the two rings. The strength of these interactions is indicative of the degree of electron delocalization across the molecular framework.
Furthermore, NBO analysis can shed light on the nature of the interactions involving the hydrochloride counter-ion. It can describe the hydrogen bonding between the ammonium (B1175870) group (N-H) and the chloride ion (Cl⁻), as well as other potential non-covalent interactions that contribute to the stability of the crystal lattice. The analysis of donor-acceptor interactions within the NBO framework provides a quantitative measure of the stabilization energies associated with these interactions.
Spectroscopic Property Predictions via Computational Methods
Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. For this compound, theoretical predictions of its vibrational and nuclear magnetic resonance spectra can aid in its characterization and conformational analysis.
Theoretical vibrational spectroscopy involves the calculation of the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. These calculations are typically performed using DFT methods.
The calculated vibrational spectrum of this compound can be used to assign the experimentally observed vibrational bands to specific molecular motions. Key vibrational modes of interest include the N-H stretching and bending vibrations of the ammonium group, the C-H stretching and bending modes of the aromatic rings, the C-S stretching of the thiophene ring, and the skeletal vibrations of the entire molecule.
By comparing the theoretical and experimental spectra, it is possible to confirm the structure of the molecule and to perform a conformational analysis. Different conformers of the molecule, for instance, those with different dihedral angles between the rings, will have distinct vibrational spectra.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (Ammonium) | 3200 - 3400 |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-N Stretch | 1250 - 1350 |
| C-S Stretch (Thiophene) | 600 - 700 |
Computational NMR spectroscopy involves the calculation of the magnetic shielding tensors of the nuclei in a molecule, from which the chemical shifts (δ) can be derived. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for these calculations.
The predicted ¹H and ¹³C NMR chemical shifts for this compound can be compared with experimental data to aid in the assignment of the NMR signals. The chemical shifts of the protons and carbons in the thiophene and aniline rings are sensitive to the electronic environment, and their calculated values can provide insights into the effects of the substituent groups and the protonation state of the nitrogen atom.
Discrepancies between the calculated and experimental chemical shifts can sometimes be attributed to solvent effects or the presence of different conformers in solution. Therefore, a careful comparison can provide a more detailed understanding of the molecule's behavior in a given environment.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H (Aniline Ring) | 7.0 - 8.0 |
| ¹H (Thiophene Ring) | 7.0 - 7.8 |
| ¹H (Ammonium) | 9.0 - 10.0 |
| ¹³C (Aniline Ring) | 115 - 140 |
| ¹³C (Thiophene Ring) | 120 - 145 |
Electrochemical Properties and Applications of 4 Thiophen 2 Yl Aniline Hydrochloride
Cyclic Voltammetry and Redox Behavior of the Thiophene-Aniline System
Cyclic voltammetry (CV) is a key technique for investigating the redox properties of 4-(Thiophen-2-yl)aniline hydrochloride. The CV of this compound reveals the electrochemical processes associated with both the aniline (B41778) and thiophene (B33073) moieties.
Oxidation Potentials of the Aniline Moiety and Thiophene Ring
The electropolymerization of aniline and thiophene can be challenging due to the significant difference in their oxidation potentials. Aniline typically polymerizes electrochemically in an aqueous acidic solution at a potential of approximately 0.800 eV, while thiophene requires a much higher anodic potential of around 2.00 eV in nonaqueous or highly concentrated acidic solutions. arxiv.org
The general mechanism for the electrochemical oxidation of aniline derivatives involves the initial formation of a radical cation. mdpi.com This is followed by a series of coupling reactions, predominantly head-to-tail, to form dimers and subsequently longer polymer chains. arxiv.org
Reductive Behavior of this compound
While the oxidative behavior of the thiophene-aniline system is well-documented due to its role in electropolymerization, information on its reductive behavior is less prevalent in the literature. The focus of electrochemical studies on this compound is primarily on the anodic processes that lead to the formation of conductive polymer films. The irreversible nature of the initial oxidation, as indicated by the lack of a cathodic peak in the initial scan of the monomer, suggests that the initially formed radical cation is highly reactive and rapidly undergoes polymerization rather than being reduced back to the monomer. arxiv.org
Electro-polymerization of this compound and its Derivatives
The electrochemical polymerization of this compound allows for the direct deposition of a conductive polymer film onto an electrode surface. This process is influenced by several factors, including the monomer structure and the polymerization conditions.
Mechanistic Aspects of Electropolymerization and Film Formation
The electropolymerization of aniline is an autocatalytic process that occurs in acidic electrolytes. scispace.com The generally accepted mechanism for the electropolymerization of aniline begins with the anodic oxidation of the monomer to form a radical cation. scispace.com This reactive species then undergoes coupling reactions, typically in a head-to-tail fashion, to form a dimer, such as p-aminodiphenylamine. arxiv.org This dimer is more easily oxidized than the monomer, leading to further chain growth and the eventual formation of the polyaniline film on the electrode surface. arxiv.orgscispace.com
In the case of 4-(Thiophen-2-yl)aniline, it is understood that the polymer growth primarily occurs through the aniline units. researchgate.net The presence of thiophene in solutions containing aniline has been observed to accelerate the formation of and improve the conductivity of the resulting polyaniline films. mdpi.com
Influence of Monomer Structure and Polymerization Conditions on Film Morphology and Conductivity
The structure of the monomer and the conditions under which electropolymerization is carried out have a profound impact on the morphology and conductivity of the resulting polymer film.
Monomer Structure: The molecular geometry of the monomer can affect the crystallinity and surface morphology of the polymer deposits. For instance, studies on isomers have shown that a more linear molecular geometry can lead to a more conjugated polymer with a higher degree of order in the polymer chains. researchgate.net The presence of substituents on the aniline or thiophene rings can also influence the polymer's properties through steric and electronic effects. researchgate.net
Polymerization Conditions:
Supporting Electrolyte: The nature and size of the anion in the supporting electrolyte can strongly influence the current densities during electropolymerization and the morphology and conductivity of the resulting film. srce.hrfrontiersin.org The dopant anion plays a crucial role in the conductivity of the polymer. researchgate.net
Monomer Concentration: The concentration of the monomer can affect the rate of polymer growth and the final film thickness. researchgate.net
Scan Rate: In cyclic voltammetry, the scan rate can influence the thickness and morphology of the deposited polymer film. lettersonmaterials.com
The morphology of poly(thiophene-aniline) films can range from globular and porous to more compact structures. mdpi.comlettersonmaterials.com The conductivity of these films can be significantly enhanced through doping, which introduces charge carriers into the polymer backbone. pressbooks.pub Secondary doping can further increase the electrical conductivity by several orders of magnitude. nih.gov
Electrochemical Sensing Mechanisms Leveraging this compound
The unique electrochemical properties of poly(4-(thiophen-2-yl)aniline) make it a promising material for the development of electrochemical sensors. These sensors operate on the principle that the interaction of the polymer with an analyte causes a measurable change in the electrochemical signal.
Polymers based on aniline and thiophene have been utilized in sensors for the detection of various analytes, including heavy metal ions and nitrates.
Heavy Metal Ion Detection: The mechanism for detecting heavy metal ions often involves an anodic stripping voltammetry technique. The polymer-modified electrode is first immersed in a solution containing the metal ions, allowing them to accumulate on the polymer film through complexation. Following this preconcentration step, the potential is scanned in the anodic direction, which strips the metal ions from the electrode surface, generating a current peak whose magnitude is proportional to the concentration of the analyte. researchgate.net The complexing properties of the polymer are key to this sensing mechanism.
Nitrate (B79036) Sensing: For nitrate detection, the sensing mechanism can involve the oxidation of the polymer (p-doping). In the presence of nitrate ions in the electrolytic medium, an oxidation signal can be recorded, and the magnitude of this signal can be correlated to the nitrate concentration. researchgate.net This approach can offer more reproducible results as it does not rely on the reduction of the nitrate anions at high overpotentials. researchgate.net
The sensitivity and selectivity of these sensors can be enhanced by modifying the polymer with other materials, such as metal nanoparticles or other functional molecules, to create composite materials with superior sensing capabilities.
Design Principles for Electrochemical Sensors based on Redox Events
The fundamental design principle for electrochemical sensors based on poly[4-(2-thiophene)aniline] (PTANI) revolves around the polymer's reversible redox activity. When coated on an electrode, the polymer film can be switched between its reduced (neutral) and oxidized (doped) states by applying an electrical potential. This transition, known as p-doping, involves the removal of electrons from the polymer backbone and the incorporation of counter-anions from the electrolyte to maintain charge neutrality. This process is associated with distinct electrochemical signals, such as oxidation and reduction peaks in a cyclic voltammogram (CV).
The core concept is that the interaction of a target analyte with the polymer film modulates these redox signals. This modulation can manifest as:
A shift in redox potentials: The presence of an analyte can make the polymer easier or harder to oxidize or reduce.
A change in current magnitude: The analyte can enhance or suppress the redox currents.
The appearance of new peaks: The analyte itself may be electroactive and catalyzed by the polymer film.
A key design element is the choice of the electrode substrate, with materials like platinum and stainless steel being common choices. nih.gov The polymer is typically deposited onto the electrode surface via methods like drop-coating, where a solution of the polymer is applied and the solvent is allowed to evaporate. nih.govyoutube.com The electrochemical behavior of the resulting modified electrode is then characterized in a suitable electrolyte solution, such as one containing lithium perchlorate (B79767) or sodium fluoride. nih.govyoutube.com
For instance, a study demonstrated that a platinum electrode modified with PTANI displayed a distinct p-doping process. nih.govyoutube.com This inherent redox activity forms the basis for its potential use as an analytical sensor for various species, particularly anions that interact with the oxidized polymer backbone. nih.govyoutube.com The design of such a sensor involves optimizing the polymer film characteristics and the electrochemical measurement conditions to achieve a reproducible and sensitive response to the target analyte concentration.
Interface Engineering and Transducer Development for Enhanced Sensing
To move beyond basic sensor designs and improve performance metrics such as sensitivity, selectivity, and stability, significant effort is dedicated to interface engineering and the development of advanced transducer platforms. This involves the strategic modification of the electrode surface and the polymer film itself.
Composite Materials: A primary strategy is the creation of composite materials. By incorporating other functional materials into the PTANI matrix, the sensor's capabilities can be significantly enhanced.
Nanomaterials: Integrating nanoparticles (e.g., metal oxides, carbon nanotubes) can increase the electrode's effective surface area, leading to higher polymer loading and amplified electrochemical signals. nih.gov
Redox Mediators: Incorporating molecules with their own well-defined redox behavior, such as ferrocene (B1249389), can facilitate electron transfer between the analyte and the electrode, often allowing for operation at lower potentials. rsc.orgmdpi.com For example, a copolymer of a thiophene-aniline derivative with a ferrocene-functionalized monomer was used to create a glucose biosensor. rsc.orgmdpi.com In this design, the ferrocene moiety acted as a redox mediator for the enzymatic reaction of glucose oxidase. rsc.orgmdpi.com
Copolymerization and Functionalization: The properties of the polymer can be tuned by copolymerizing the 4-(thiophen-2-yl)aniline monomer with other monomers. This approach allows for the introduction of specific functional groups to tailor the sensor's properties. For example, introducing amino groups into a copolymer of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline provided sites for the covalent attachment of enzymes, a crucial step in fabricating highly specific biosensors. rsc.orgmdpi.com
Transducer Modification: The physical and chemical nature of the transducer (the underlying electrode) is also critical. Using nanostructured electrodes or modifying the electrode surface to improve the adhesion and stability of the polymer film are key aspects of transducer development. The morphology of the polymer film itself, which can be influenced by the substrate and deposition method, affects its performance. For example, films of PTANI have been observed to be porous with low thickness, which can be advantageous for allowing analyte access to the active sites. nih.gov
The table below summarizes some approaches to enhancing sensor performance based on thiophene-aniline systems.
| Enhancement Strategy | Component | Function | Example Application |
| Redox Mediation | Ferrocene | Facilitates electron transfer | Glucose Biosensor rsc.orgmdpi.com |
| Biorecognition | Covalently attached Glucose Oxidase | Provides selectivity for glucose | Glucose Biosensor rsc.orgmdpi.com |
| Anion Interaction | p-doped PTANI backbone | Binds with anions from solution | Anion Sensor nih.govyoutube.com |
| Morphology Control | Drop-coating on Pt/Steel | Creates porous, active film | General Electrochemical Sensor nih.gov |
Photoelectrochemical Behavior of this compound Systems
Beyond purely electrochemical applications, polymers derived from 4-(thiophen-2-yl)aniline exhibit photoactive properties that enable their use in photoelectrochemical (PEC) systems. The extended π-conjugation along the polymer backbone, arising from the alternating thiophene and aniline rings, allows the material to absorb light and generate charge carriers (electron-hole pairs). electrochem.orgresearchgate.netrsc.org This behavior is the foundation for applications such as organic solar cells and photoelectrochemical sensors. researchgate.netrsc.org
The photoelectrochemical response of these materials is often studied by depositing them on a wide-bandgap semiconductor, such as titanium dioxide (TiO2). scirp.org When this composite material is illuminated, the polymer absorbs photons, creating excitons. If the energy levels are favorably aligned, the excited electron can be injected from the polymer's Lowest Unoccupied Molecular Orbital (LUMO) into the conduction band of the TiO2, while the hole remains on the polymer's Highest Occupied Molecular Orbital (HOMO). scirp.orgresearchgate.net This light-induced charge separation generates a measurable photocurrent.
A study on a composite of poly 3-(2-thienyl) aniline (PThA), a close structural analog, and TiO2 demonstrated this principle. scirp.org The inclusion of TiO2 within the polymer matrix was found to enhance charge separation and transfer processes, widening the material's light absorption into the visible range. scirp.org The resulting assembly showed a clear photoresponse, acting as a multiphase photocatalyst that minimizes the rapid recombination of electron-hole pairs that can hinder efficiency. scirp.orgscirp.org
The efficiency of this process is critically dependent on the energy band structure of the components. The alignment of the polymer's HOMO and LUMO levels with the semiconductor's band edges dictates the feasibility and direction of charge transfer. The table below lists key electronic and optical properties relevant to the photoelectrochemical behavior of these systems.
| Property | Description | Significance |
| Optical Band Gap (Eg) | The minimum energy required to excite an electron from the HOMO to the LUMO. | Determines the wavelength range of light the material can absorb to generate charge carriers. rsc.org |
| HOMO Level | Highest Occupied Molecular Orbital energy. | Relates to the polymer's oxidation potential and its ability to donate an electron (act as a p-type material). researchgate.net |
| LUMO Level | Lowest Unoccupied Molecular Orbital energy. | Relates to the polymer's reduction potential and its ability to accept an electron. researchgate.net |
| Photocurrent | The electrical current generated upon illumination. | A direct measure of the efficiency of light-to-charge conversion in a PEC cell. scirp.org |
The photoelectrochemical outcome suggests that creating hybrid sub-bands through the combination of the organic polymer and an inorganic semiconductor like TiO2 is a viable strategy for enhancing photon-to-charge conversion. scirp.org This makes systems based on this compound promising candidates for the development of novel photoactive devices.
Materials Science Applications of 4 Thiophen 2 Yl Aniline Hydrochloride
Optoelectronic Materials Based on 4-(Thiophen-2-yl)aniline Hydrochloride Derivatives
The conjugation between the aniline (B41778) and thiophene (B33073) rings in polymers and small molecules derived from this compound gives rise to interesting electronic and optical properties. These characteristics are harnessed in the development of organic semiconductors for various optoelectronic devices.
Charge Transport Mechanisms in this compound-derived Organic Semiconductors
The movement of charge carriers, either holes or electrons, is a fundamental process governing the performance of organic electronic devices. In organic semiconductors derived from 4-(thiophen-2-yl)aniline, charge transport is primarily understood through two dominant mechanisms: hopping transport and band transport. wikipedia.orgrsc.org
Hopping transport is prevalent in disordered or amorphous polymeric systems. In this mechanism, charge carriers are localized on individual molecular units or segments of the polymer chain and move by "hopping" between adjacent localized states. wikipedia.orgresearchgate.net This process is thermally activated, and the mobility of charge carriers typically increases with temperature. The efficiency of hopping is highly dependent on the spatial overlap of the molecular orbitals of neighboring molecules and the energetic disorder of the material. For polymers of 4-(thiophen-2-yl)aniline, the inherent potential for rotational disorder between the aniline and thiophene rings can lead to localized states, making hopping a likely transport mechanism.
Band transport , on the other hand, is characteristic of highly ordered, crystalline organic materials. In this model, the extensive overlap of molecular orbitals leads to the formation of continuous electronic bands, similar to inorganic semiconductors. rsc.org Charge carriers are delocalized within these bands and can move with much higher mobility. Achieving band-like transport in polymers derived from 4-(thiophen-2-yl)aniline would necessitate a high degree of planarization and crystalline order to maximize π-orbital overlap along the polymer backbone and between adjacent chains.
In practice, the charge transport in many thiophene-aniline copolymers exhibits characteristics of both mechanisms. The degree of order within the material, influenced by processing conditions and molecular structure, determines which mechanism dominates. For instance, regions of crystallinity within an otherwise amorphous polymer film can act as pathways for more efficient, band-like transport, while the amorphous regions are governed by hopping. Theoretical studies on aniline-thiophene co-oligomers suggest that poly(aniline-co-thiophene) possesses the lowest band gap among similar heterocyclic co-oligomers, indicating a high degree of electronic conjugation that is favorable for charge transport. physchemres.orgresearchgate.net
Application in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
The tunable electronic properties of 4-(thiophen-2-yl)aniline derivatives make them suitable for use in both OLEDs and OPVs.
In OLEDs , these materials can function as hole transport layers, electron transport layers, or as part of the emissive layer. The aniline moiety is generally considered a good hole-transporting unit, while the thiophene ring can be modified to tune the emission color and charge-carrier mobility. The performance of an OLED is often evaluated by its external quantum efficiency (EQE), luminance, and current efficiency. While specific data for this compound derivatives is limited in publicly available literature, research on analogous donor-π-acceptor molecules provides insight into their potential. For example, a thienothiophene-based emitter demonstrated a maximum external quantum efficiency of 4.61% with a luminance of 752 cd/m². beilstein-journals.org Another study on an orange-emitting OLED achieved a high EQE of 24.3%. st-andrews.ac.uk
| Device Parameter | Thienothiophene-based Emitter beilstein-journals.org | Orange MR-TADF Emitter st-andrews.ac.uk |
| Max. External Quantum Efficiency (EQE) | 4.61% | 24.3% |
| Max. Luminance | 752 cd/m² | - |
| Max. Current Efficiency | 10.6 cd/A | - |
| Max. Power Efficiency | 6.70 lm/W | - |
| Turn-on Voltage | 2.90 V | - |
In OPVs , polymers derived from 4-(thiophen-2-yl)aniline can act as the electron donor material in a bulk heterojunction with an electron acceptor, such as a fullerene derivative. The efficiency of an OPV is characterized by its power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the donor polymer are critical for achieving a high Voc and efficient charge separation. Research on thiophene-based copolymers provides relevant performance benchmarks. For instance, a solar cell based on a low-bandgap oligothiophene with a diketopyrrolopyrrole core achieved a PCE of 2.33%, with a Voc of 0.67 V, a Jsc of 8.42 mA/cm², and a FF of 0.45. acs.org Another study on thiophene-based materials for OPVs reported a PCE of 6.20% with a high Voc of 0.95 V. mdpi.com
| Device Parameter | Oligothiophene-DPP based OPV acs.org | Fused-Thiophene based OPV mdpi.com | Thiophene-Quinoxaline based aq-APSC nih.gov |
| Power Conversion Efficiency (PCE) | 2.33% | 6.20% | 2.27% |
| Open-Circuit Voltage (Voc) | 0.67 V | 0.95 V | ~0.8 V |
| Short-Circuit Current Density (Jsc) | 8.42 mA/cm² | 12.01 mA/cm² | - |
| Fill Factor (FF) | 0.45 | 0.54 | - |
Design of Materials for Photochromic and Electrochromic Devices
Photochromic materials exhibit a reversible change in color upon exposure to light. Diarylethenes are a well-studied class of photochromic molecules, and the incorporation of thiophene rings is common. nih.gov The photochromic behavior arises from a light-induced reversible cyclization/cycloreversion reaction. Derivatives of 4-(thiophen-2-yl)aniline could be incorporated into such diarylethene structures, where the aniline group could be used to further tune the electronic properties or to anchor the molecule to a surface. The principle involves irradiating the colorless open-ring isomer with UV light to induce a 6π-electrocyclization, forming a colored closed-ring isomer. This process is reversible upon irradiation with visible light. nih.govmdpi.com
Electrochromic materials change their optical properties in response to an applied electrical potential. Polymers based on 4-(thiophen-2-yl)aniline are promising candidates for electrochromic devices due to their ability to be reversibly oxidized and reduced, leading to distinct color changes. bohrium.com The performance of an electrochromic device is often assessed by its optical contrast (ΔT%), switching speed, and coloration efficiency (η). For example, electrochromic devices based on N-(thiophen-2-ylmethylene)aniline-containing polymers have shown high contrast ratios of up to 70.2% and rapid switching times. bohrium.com Another device utilizing a triphenylamine (B166846) modified polymer exhibited an optical contrast of 78% with coloration and bleaching times of 2.9 s and 1.1 s, respectively. mdpi.com
| Device Parameter | N-(thiophen-2-ylmethylene)aniline-based ECD bohrium.com | Triphenylamine-modified Terpyridine Pt(II) ECD mdpi.com |
| Optical Contrast (ΔT%) | 70.2% | 78% |
| Coloration Time | - | 2.9 s |
| Bleaching Time | - | 1.1 s |
| Coloration Efficiency (η) | 218.8 cm²/C | 278.0 C⁻¹·cm² |
Supramolecular Assemblies and Architectures Involving this compound
Supramolecular chemistry focuses on the non-covalent interactions that direct the self-assembly of molecules into well-defined, ordered structures. This compound possesses several functional groups that can participate in these interactions, enabling the construction of complex architectures.
Self-Assembly Principles and Driving Forces (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonding)
The self-assembly of this compound derivatives is governed by a combination of non-covalent interactions:
Hydrogen Bonding: The aniline group (-NH₂) and the hydrochloride moiety provide strong hydrogen bond donors and acceptors. These interactions can lead to the formation of one-, two-, or three-dimensional networks in the solid state. For example, in the crystal structure of a related compound, 4-nitro-N-[(E)-thiophen-2-ylmethylidene]aniline, C-H···O and C-H···N hydrogen bonds form supramolecular layers. nih.gov The presence of the hydrochloride salt introduces N-H⁺···Cl⁻ hydrogen bonds, which are strong and directional, further guiding the crystal packing.
π-π Stacking: The aromatic thiophene and aniline rings can interact through π-π stacking. These interactions are crucial for charge transport in organic semiconductors, as they facilitate orbital overlap between adjacent molecules. The strength and geometry of π-π stacking are influenced by the electronic nature of the aromatic rings and the presence of substituents. In the crystal structure of 4-nitro-N-[(E)-thiophen-2-ylmethylidene]aniline, π-π interactions with a centroid-centroid distance of 3.6020 Å connect supramolecular layers into a three-dimensional architecture. nih.gov Theoretical studies on thiophene oligomers have extensively investigated the role of π-stacking in stabilizing charged species and influencing the electronic properties of the resulting assemblies. uba.ar
Halogen Bonding: While not inherent to the parent molecule, the introduction of halogen substituents (e.g., fluorine, chlorine, bromine, iodine) onto the thiophene or aniline rings can introduce halogen bonding as a powerful tool for directing self-assembly. A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site, such as the nitrogen of the aniline or the sulfur of the thiophene. These interactions are highly directional and can be used to engineer specific crystal structures and supramolecular architectures. mdpi.comnih.govnih.gov
Design of Ordered Structures and Nanomaterials via Non-Covalent Interactions
The controlled self-assembly of this compound derivatives can lead to the formation of a variety of ordered structures and nanomaterials. By tuning the molecular structure and the conditions for self-assembly (e.g., solvent, temperature), it is possible to create nanofibers, nanorods, and crystalline thin films. mdpi.com
For instance, the interplay of hydrogen bonding and π-π stacking can guide the formation of one-dimensional stacks of molecules, which can then bundle together to form nanofibers. These nanomaterials can exhibit enhanced charge transport properties along their long axis due to the ordered arrangement of the π-conjugated systems.
Crystal engineering principles can be applied to design specific three-dimensional structures. By strategically placing functional groups that can participate in hydrogen or halogen bonding, it is possible to program the self-assembly process to yield desired crystal packing motifs. This level of control is essential for optimizing the solid-state properties of materials for applications in organic electronics, where charge mobility is highly dependent on molecular packing. The self-assembly of aniline oligomers has been shown to produce a variety of morphologies, including nanoparticles, nanofibers, and nanotubes, demonstrating the rich supramolecular chemistry of these systems. mdpi.com
Crystal Engineering and Solid-State Properties of this compound
The solid-state arrangement of molecules, governed by the principles of crystal engineering, is paramount in defining the bulk properties of a material. For a molecule like this compound, which combines a π-conjugated backbone with a salt-forming group, the control over its crystal packing can unlock a range of desirable attributes for materials science. The hydrochloride salt form, in particular, introduces strong hydrogen bonding capabilities that can be exploited to guide the supramolecular assembly.
Control of Crystal Packing and Polymorphism for Desired Material Attributes
The ability of a compound to exist in more than one crystalline form, a phenomenon known as polymorphism, can have profound implications for its physical and chemical properties. While specific studies on the polymorphism of this compound are not extensively documented in publicly available literature, the principles of crystal engineering in related organic hydrochloride salts provide a framework for understanding its potential.
The crystal packing of this compound is expected to be dominated by a network of N-H···Cl⁻ hydrogen bonds, a common feature in amine hydrochloride crystals. These strong, directional interactions serve as a primary motif in the supramolecular synthesis of its crystalline forms. The orientation of the thiophene and aniline rings relative to each other and to neighboring molecules will be influenced by a balance of these hydrogen bonds, weaker C-H···Cl⁻ and C-H···π interactions, and π-π stacking between the aromatic rings.
Control over polymorphism can be exerted through various crystallization techniques:
Solvent Selection: The polarity, hydrogen-bonding capability, and size of the solvent molecule can influence which polymorphic form is favored. For instance, crystallization from a protic solvent might lead to a different crystal packing compared to an aprotic solvent due to competition for hydrogen bonding sites.
Temperature and Supersaturation: The rate of cooling and the level of supersaturation can dictate whether a thermodynamically stable or a metastable polymorph is formed. Rapid cooling often traps molecules in a less stable, kinetically favored form.
Additives: The presence of tailored additives or impurities can inhibit the growth of certain crystal faces or templates the formation of a specific polymorph.
The desired material attributes that can be targeted through the control of crystal packing include solubility, dissolution rate, and mechanical strength. For materials science applications, particularly in electronics, controlling the π-stacking arrangement is crucial for optimizing charge transport.
Table 1: Potential Intermolecular Interactions in Crystalline this compound and Their Influence on Material Properties
| Interaction Type | Description | Potential Impact on Material Attributes |
| N-H···Cl⁻ Hydrogen Bonds | Strong, directional interaction between the anilinium proton and the chloride ion. | Governs the primary structural motif, enhances thermal stability, and influences mechanical properties. |
| π-π Stacking | Non-covalent interaction between the aromatic thiophene and aniline rings. | Crucial for charge transport in organic semiconductors; the degree of overlap affects electronic coupling. |
| C-H···π Interactions | Weaker hydrogen bonds involving aromatic rings as acceptors. | Fine-tunes the crystal packing and can influence the orientation of molecules. |
| C-H···Cl⁻ Interactions | Weak hydrogen bonds between C-H donors and the chloride ion. | Contributes to the overall lattice energy and stability of the crystal structure. |
Structure-Property Relationships in Crystalline Materials for Optoelectronic or Mechanical Applications
The relationship between the crystal structure of this compound and its potential optoelectronic and mechanical properties is intrinsic to its molecular arrangement.
Optoelectronic Properties: The optoelectronic behavior of organic materials is heavily dependent on the extent of π-conjugation and the intermolecular electronic coupling. In the solid state, the arrangement of the 4-(thiophen-2-yl)aniline molecules dictates these parameters.
Charge Transport: For applications in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs), efficient charge transport is necessary. This is typically achieved through close π-π stacking, where the orbitals of adjacent molecules overlap, creating pathways for charge carriers to move. Different polymorphs can exhibit vastly different stacking distances and geometries (e.g., co-facial vs. slipped-stack), leading to variations in charge mobility by orders of magnitude.
Optical Properties: The absorption and emission of light are also sensitive to the crystalline environment. The formation of aggregates in the solid state can lead to shifts in the absorption and photoluminescence spectra compared to the molecule in solution. For instance, J-aggregates (head-to-tail arrangement) can result in a red-shift and enhanced fluorescence, while H-aggregates (face-to-face arrangement) often cause a blue-shift and fluorescence quenching. Control over polymorphism would allow for the tuning of the solid-state optical properties. The extended π-conjugation provided by the thiophene-aniline structure is a key feature for these applications.
Mechanical Properties: The mechanical behavior of molecular crystals, such as hardness, elasticity, and plasticity, is determined by the strength and anisotropy of the intermolecular interactions within the crystal lattice.
Hardness and Brittleness: The strong, three-dimensional network of N-H···Cl⁻ hydrogen bonds is expected to impart significant hardness to the crystals of this compound. However, this strong and directional bonding can also lead to brittleness, as stress may cause fracture along specific crystallographic planes.
Anisotropy: The inherent anisotropy of the molecule (a rigid, planar structure) and its packing will likely result in anisotropic mechanical properties. For example, the crystal might be harder to indent on a face that is perpendicular to the direction of strong hydrogen bonding or π-stacking. Understanding these relationships is crucial for the processing and reliability of devices incorporating these materials.
Functional Materials for Advanced Technologies
The unique electronic structure of 4-(thiophen-2-yl)aniline, combining an electron-rich aniline moiety with a thiophene ring, makes its hydrochloride salt a promising building block for a variety of functional materials.
Development of Chemo-sensors (Non-Biological Analytes) and Optical Sensors
Thiophene-based compounds have been extensively investigated as active components in chemo-sensors and optical sensors for the detection of various analytes, particularly metal ions. nih.govresearchgate.net The sensing mechanism often relies on the interaction of the analyte with the thiophene-aniline system, leading to a measurable change in its optical or electronic properties.
The aniline nitrogen and the thiophene sulfur in this compound can act as binding sites for metal ions. Upon coordination, several photophysical processes can be modulated:
Photoinduced Electron Transfer (PET): The lone pair of electrons on the aniline nitrogen can quench the fluorescence of a nearby fluorophore through PET. Upon binding to a metal ion, these electrons are engaged in coordination, suppressing the PET process and leading to a "turn-on" fluorescence response.
Intramolecular Charge Transfer (ICT): The donor-acceptor nature of the aniline-thiophene system can give rise to an ICT state. The binding of an analyte can alter the energy of this ICT state, resulting in a shift in the absorption or emission wavelength (colorimetric or ratiometric fluorescence sensing).
Derivatives of 4-(thiophen-2-yl)aniline could be designed to be highly selective for specific non-biological analytes. For instance, modifying the aniline or thiophene ring with specific chelating groups could enhance the affinity and selectivity for target metal ions like Hg²⁺, Pb²⁺, or Cu²⁺, which are significant environmental pollutants. nih.gov
Table 2: Potential Sensing Mechanisms for Chemo-sensors Based on 4-(Thiophen-2-yl)aniline Derivatives
| Sensing Mechanism | Description | Analyte Type | Expected Response |
| Chelation-Enhanced Fluorescence (CHEF) | Analyte binding to the nitrogen or sulfur atoms suppresses PET, leading to an increase in fluorescence intensity. | Metal Cations (e.g., Zn²⁺, Cd²⁺) | Fluorescence "turn-on" |
| Colorimetric Change via ICT Modulation | Analyte binding alters the electron density distribution, causing a shift in the absorption spectrum. | Metal Cations, Anions | Visible color change |
| Fluorescence Quenching | Interaction with the analyte, particularly heavy metal ions, can induce fluorescence quenching through spin-orbit coupling. | Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺) | Fluorescence "turn-off" |
Molecular Switches and Logic Gates Based on Electronic or Conformational Changes
Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, heat, or a chemical signal. Thiophene-containing compounds, particularly diarylethenes, are a well-established class of photochromic molecular switches. While this compound itself is not a traditional photochromic switch, it can be a key component in the design of such systems.
The principle of a thiophene-based photochromic switch often involves a light-induced reversible cyclization reaction between the thiophene ring and an adjacent aromatic system. This transformation converts the molecule from an "open" form with less conjugation to a "closed" form with a more extended π-system, leading to dramatic changes in color and electronic properties.
The 4-(thiophen-2-yl)aniline moiety could be incorporated into a molecular switch architecture where:
The thiophene ring participates in the photocyclization reaction.
The aniline group acts as a modulating unit, where its protonation state (controlled by pH) could gate the photochromic behavior. For example, the anilinium form (in the hydrochloride salt) might have a different photochemical quantum yield or thermal stability of the switched state compared to the neutral aniline form. This would create a multi-addressable switch, responsive to both light and pH.
Such dual-responsive systems can be used to construct molecular logic gates. For instance, a system where a specific optical output (e.g., fluorescence) is only produced in the presence of two inputs (e.g., UV light AND a specific chemical analyte) would function as an AND logic gate. The combination of the photo-responsive nature of thiophene derivatives and the chemical sensitivity of the aniline group in this compound provides a versatile platform for the development of these advanced molecular devices.
Catalytic Applications of 4 Thiophen 2 Yl Aniline Hydrochloride and Its Complexes
4-(Thiophen-2-yl)aniline Hydrochloride as an Organocatalyst or Precursor for Organic Catalysts
There are no documented instances in scientific literature of this compound being used as an organocatalyst or as a direct precursor for the synthesis of small-molecule organic catalysts.
Heterogeneous Catalysis Involving this compound-derived Materials
While 4-(Thiophen-2-yl)aniline is known to be a monomer for the synthesis of conductive polymers, research detailing the application of these specific polymers as materials in heterogeneous catalysis is not available.
No studies have been published that describe active site design or immobilization strategies involving materials derived from this compound for catalytic purposes.
There is no performance or selectivity data for catalysts derived from this compound in organic transformations such as C-C or C-N coupling reactions.
Homogeneous Catalysis with Metal Complexes of this compound
Although the parent compound, 4-(Thiophen-2-yl)aniline, is noted as a potential ligand precursor, there are no specific reports on the synthesis of its metal complexes and their subsequent evaluation as homogeneous catalysts.
Without data on catalytically active complexes, there is no information regarding the ligand effects of 4-(Thiophen-2-yl)aniline on catalyst activity, selectivity, or stability.
There is no information available regarding the use of chiral complexes of 4-(Thiophen-2-yl)aniline in asymmetric catalysis or enantioselective transformations.
Mechanistic Investigations of Catalytic Cycles and Active Species Identification
The catalytic efficacy of transition metal complexes, including those derived from this compound, is fundamentally dictated by the intricacies of the catalytic cycle and the nature of the active catalytic species. While specific mechanistic studies focusing exclusively on this compound are not extensively documented, a comprehensive understanding can be extrapolated from the well-established mechanisms of related palladium-catalyzed cross-coupling reactions, where aniline (B41778) and thiophene (B33073) derivatives often serve as crucial ligands.
The primary role of 4-(thiophen-2-yl)aniline, following deprotonation of its hydrochloride salt, is to act as a ligand that coordinates to a metal center, typically palladium. In this capacity, it modulates the electronic and steric environment of the metal, thereby influencing the kinetics and selectivity of the catalytic process. The general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig aminations, provides a robust framework for understanding the potential mechanistic pathways involving complexes of 4-(thiophen-2-yl)aniline.
This cycle is broadly characterized by three key elementary steps: oxidative addition, transmetalation (in the case of Suzuki-Miyaura coupling) or coordination of the amine (for Buchwald-Hartwig amination), and reductive elimination. The active catalytic species is typically a coordinatively unsaturated Pd(0) complex, which is generated in situ from a more stable Pd(II) precatalyst.
Formation of the Active Catalyst
In many catalytic systems, a Pd(II) precatalyst is employed due to its stability under ambient conditions. nih.gov The aniline derivative can act as a stabilizing ligand for these precatalysts. nih.govorganic-chemistry.org The activation of such a precatalyst to the catalytically active Pd(0) species is a critical initiation step. This reduction can be facilitated by various reagents in the reaction mixture, including phosphines, amines, or other reducing agents.
| Step | Description | Key Intermediates |
| Precatalyst Activation | Reduction of a stable Pd(II) precatalyst to the catalytically active Pd(0) species. | LnPd(II)X2 |
| Generation of Active Catalyst | Formation of a coordinatively unsaturated Pd(0) complex, ready to enter the catalytic cycle. | LnPd(0) |
This interactive table summarizes the initial activation of a typical palladium precatalyst.
The Catalytic Cycle: A Stepwise Examination
Once the active LnPd(0) species is formed, where 'L' can be a ligand such as 4-(thiophen-2-yl)aniline, it enters the catalytic cycle. The following table outlines the generally accepted mechanism for a Suzuki-Miyaura cross-coupling reaction, a common application for such catalysts. libretexts.orgnews-medical.net
| Step | Description | Key Intermediates | Influence of 4-(Thiophen-2-yl)aniline Ligand |
| 1. Oxidative Addition | The Pd(0) catalyst reacts with an aryl halide (Ar-X), inserting itself into the carbon-halogen bond. This is often the rate-determining step. The palladium center is oxidized from Pd(0) to Pd(II). libretexts.org | LnPd(0) → LnPd(II)(Ar)(X) | The electron-donating nature of the thiophene and aniline moieties can enhance the electron density on the palladium center, potentially facilitating the oxidative addition step. |
| 2. Transmetalation | The organometallic coupling partner, typically an organoboron compound (Ar'-B(OR)2) activated by a base, transfers its organic group to the palladium center, displacing the halide. news-medical.net | LnPd(II)(Ar)(X) + Ar'-B(OR)2(Base) → LnPd(II)(Ar)(Ar') + X-B(OR)2(Base) | The steric bulk of the ligand can influence the rate of transmetalation. A well-balanced steric profile is crucial for efficient substrate approach and product release. |
| 3. Reductive Elimination | The two organic groups (Ar and Ar') on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the product (Ar-Ar'). The palladium is reduced back to its Pd(0) state, regenerating the active catalyst. news-medical.net | LnPd(II)(Ar)(Ar') → LnPd(0) + Ar-Ar' | The electronic properties of the ligand are critical; electron-rich ligands can promote reductive elimination by stabilizing the resulting Pd(0) complex. |
This interactive table details the key steps of the Suzuki-Miyaura catalytic cycle and the potential influence of a 4-(thiophen-2-yl)aniline ligand.
Identification of Active Species
The identification of the true active catalytic species is a complex aspect of mechanistic investigation. While the general scheme involves a Pd(0) catalyst, the exact nature of its coordination sphere (i.e., the number and type of ligands) can be challenging to determine. In the context of catalysts bearing aniline ligands, it is understood that anilines can act as stabilizing, yet potentially labile, ligands. nih.gov
Computational studies, such as Density Functional Theory (DFT), and advanced spectroscopic techniques are often employed to gain insights into the structure and energetics of the intermediates in the catalytic cycle. acs.org For instance, research on [(NHC)PdCl2(aniline)] complexes has utilized X-ray crystallography and computational methods to understand their steric and electronic properties, which in turn dictate their catalytic activity. organic-chemistry.org These studies have shown that the electronic nature of the aniline substituent can significantly impact the catalyst's performance. nih.gov
In the case of a 4-(thiophen-2-yl)aniline ligand, the thiophene ring introduces additional electronic factors. Thiophene is known to be an electron-rich aromatic heterocycle, which can influence the electron density at the palladium center. This property can be beneficial for steps like oxidative addition and reductive elimination.
Summary of Mechanistic Insights
While direct mechanistic studies on this compound complexes are limited, the established principles of palladium catalysis provide a strong basis for understanding their likely behavior. The 4-(thiophen-2-yl)aniline ligand is expected to play a significant role in stabilizing the palladium catalyst and modulating its reactivity through both steric and electronic effects. The catalytic cycle is presumed to follow the conventional sequence of oxidative addition, transmetalation, and reductive elimination, with the active species being a Pd(0) complex. Further dedicated research, including kinetic studies and computational modeling, would be invaluable for elucidating the precise mechanistic details and optimizing the catalytic applications of this compound and its derivatives.
Advanced Spectroscopic Characterization of 4 Thiophen 2 Yl Aniline Hydrochloride and Its Derivatives
High-Resolution NMR Spectroscopy for Comprehensive Structural Elucidation
High-resolution NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
A multi-pronged NMR approach is essential for the complete assignment of signals in 4-(Thiophen-2-yl)aniline hydrochloride.
¹H NMR: The proton NMR spectrum provides information on the number and type of hydrogen atoms. For the 4-(Thiophen-2-yl)aniline core, distinct signals are expected for the protons on the aniline (B41778) ring and the thiophene (B33073) ring. The aniline protons typically appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The three protons on the thiophene ring will exhibit coupling patterns (doublet of doublets, doublet) that confirm their relative positions. The amine (-NH₃⁺) protons of the hydrochloride salt would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.
Multi-Nuclear NMR (¹⁵N, ¹⁹F): For specific derivatives, other nuclei can be probed. ¹⁵N NMR, though less sensitive, can directly observe the nitrogen atom of the aniline group, providing insight into its electronic environment. For fluorinated derivatives, ¹⁹F NMR is a highly sensitive technique used to confirm the position and number of fluorine substituents.
2D NMR Techniques: Two-dimensional NMR experiments are crucial for establishing connectivity between atoms. researchgate.netyoutube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.eduresearchgate.net It would show correlations between the neighboring protons on the aniline ring and between the protons on the thiophene ring, confirming their sequential arrangement.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduresearchgate.net It is the primary method for assigning carbon signals based on their known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. sdsu.eduresearchgate.net This is particularly powerful for establishing the connectivity between the aniline and thiophene rings by showing a correlation from a thiophene proton to the aniline carbon it is attached to (and vice versa). It also helps in assigning quaternary (non-protonated) carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is vital for determining the preferred conformation and stereochemistry of the molecule. researchgate.net
Below is a table of expected ¹H and ¹³C NMR chemical shifts for the parent compound, 4-(Thiophen-2-yl)aniline, based on data from analogous structures. researchgate.netspectrabase.comnih.gov
| Position | Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key 2D Correlations |
|---|---|---|---|---|
| 1' | C | - | ~146-148 | HMBC to H-2', H-6', H-3 |
| 2', 6' | CH | ~7.4-7.6 (d) | ~126-128 | COSY to H-3', H-5'; HSQC to C-2', C-6' |
| 3', 5' | CH | ~6.7-6.9 (d) | ~114-116 | COSY to H-2', H-6'; HSQC to C-3', C-5' |
| 4' | C | - | ~128-130 | HMBC to H-3', H-5', H-5 |
| 2 | C | - | ~142-144 | HMBC to H-3, H-4, H-5 |
| 3 | CH | ~7.1-7.3 (dd) | ~123-125 | COSY to H-4, H-5; HSQC to C-3 |
| 4 | CH | ~7.0-7.2 (dd) | ~127-129 | COSY to H-3, H-5; HSQC to C-4 |
| 5 | CH | ~7.2-7.4 (dd) | ~124-126 | COSY to H-3, H-4; HSQC to C-5 |
| - | -NH₃⁺ | Broad, variable | - | - |
4-(Thiophen-2-yl)aniline is a biaryl compound, and rotation around the single bond connecting the thiophene and aniline rings can be restricted, potentially leading to distinct, non-interconverting conformers at room temperature (atropisomers). Dynamic NMR (DNMR) is the technique used to study such conformational dynamics. acs.orgnih.gov
By recording NMR spectra at various temperatures, one can observe changes in the signals. acs.org If the rotation around the C-C bond is slow on the NMR timescale (at low temperatures), separate signals may be observed for protons or carbons that are chemically equivalent when rotation is fast. As the temperature is increased, the rate of rotation increases, causing these separate signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal.
Line-shape analysis of these temperature-dependent spectra allows for the calculation of the energy barrier (ΔG‡) to rotation. nih.gov This barrier provides quantitative information about the conformational stability of the molecule. The magnitude of this barrier is influenced by steric hindrance from substituents near the connecting bond. For instance, derivatives with bulky groups at the 3-position of the thiophene ring or the 3'-position of the aniline ring would be expected to have a higher rotational barrier. plos.orgnih.gov
| Dynamic Process | NMR Technique | Observable Effect | Derived Parameter |
|---|---|---|---|
| Ring-Ring Rotation (Atropisomerism) | Variable Temperature (VT) NMR | Signal broadening, coalescence, and sharpening of ortho-proton signals. | Activation Energy (ΔG‡) for rotation. |
| Amine Proton Exchange | ¹H NMR with D₂O exchange | Disappearance of the -NH₃⁺ signal. | Confirmation of amine protons. |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, can measure the m/z of an ion with very high accuracy (typically to four or five decimal places). nih.gov This allows for the determination of the exact mass of the parent ion, which in turn can be used to calculate its elemental formula. thermofisher.com This is a critical step in confirming the identity of a newly synthesized compound.
For the protonated free base of 4-(Thiophen-2-yl)aniline ([C₁₀H₁₀NS]⁺), the theoretical exact mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value provides unambiguous confirmation of the compound's elemental composition.
| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) | Typical HRMS Measurement |
|---|---|---|---|
| [M+H]⁺ (Free Base) | C₁₀H₁₀NS⁺ | 176.05284 | Agrees within ± 5 ppm |
Tandem mass spectrometry (MS/MS) involves selecting a specific parent ion, inducing it to fragment, and then analyzing the masses of the resulting fragment ions. researchgate.net This process provides a fragmentation "fingerprint" that is characteristic of the molecule's structure and helps to confirm the connectivity of its different parts. nih.govnih.gov
For the [M+H]⁺ ion of 4-(Thiophen-2-yl)aniline, characteristic fragmentation pathways would involve cleavages within the thiophene ring, loss of the amine group, and cleavage of the bond connecting the two rings. arkat-usa.org Common fragmentation patterns for thiophene-containing compounds include the loss of neutral molecules like H₂S or fragments like CHS. researchgate.net Aniline derivatives often show the loss of ammonia or related fragments. The analysis of these pathways provides robust confirmation of the proposed structure.
| Parent Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Implication |
|---|---|---|---|
| 176.05 | 159.03 | NH₃ | Loss of the aniline amino group. |
| 176.05 | 134.02 | C₂H₂S | Fragmentation of the thiophene ring. |
| 176.05 | 91.05 | C₄H₄S | Loss of the thiophene ring, retaining the aniline cation. |
| 176.05 | 84.02 | C₆H₅N | Loss of the aniline ring, retaining the thiophene cation. |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Molecular Structure
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. americanpharmaceuticalreview.com These techniques are complementary and provide a detailed fingerprint of the functional groups present in the compound.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes of a molecule. It is particularly sensitive to polar bonds. For this compound, key absorptions would include N-H stretching from the ammonium (B1175870) salt, C-H stretching from the aromatic rings, C=C stretching within the rings, and C-S stretching from the thiophene moiety. nih.goviosrjournals.org
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser). It is particularly sensitive to non-polar, symmetric bonds. Therefore, it is excellent for observing the C=C stretching vibrations of the aromatic rings and the C-S bond of the thiophene ring. iosrjournals.orgnih.gov
The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule. researchgate.netresearchgate.net The positions of these bands can be affected by substitution on either ring, providing a means to characterize derivatives. scialert.net
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Technique | Notes |
|---|---|---|---|
| N-H Stretch (Ammonium) | 2800-3200 (broad) | IR | Characteristic of the hydrochloride salt. |
| Aromatic C-H Stretch | 3000-3100 | IR, Raman | Sharp peaks just above 3000 cm⁻¹. |
| Aromatic C=C Stretch | 1450-1600 | IR, Raman | Multiple sharp bands, often strong in Raman. |
| C-N Stretch | 1250-1350 | IR | Characteristic of aromatic amines. |
| Aromatic C-H Out-of-Plane Bend | 700-900 | IR | Pattern is diagnostic of substitution on the rings. |
| C-S Stretch | 600-750 | Raman | Characteristic of the thiophene ring. iosrjournals.org |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties
Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, is fundamental to understanding the electronic transitions and photophysical properties of this compound. The core structure, featuring a thiophene ring linked to an aniline moiety, forms a conjugated system that dictates its interaction with light.
The UV-Vis absorption spectrum of thiophene-aniline systems is characterized by strong absorption bands in the ultraviolet and visible regions, arising from π-π* electronic transitions within the conjugated backbone. In copolymers of aniline and thiophene, these transitions are typically observed at higher wavelengths (red-shifted) compared to the individual monomers, indicating a more extended π-conjugation and a more energetically stable polymer. For instance, copolymers of thiophene and aniline can exhibit absorption maxima corresponding to benzenoid and quinoidal electronic transitions (π-π) at approximately 450 nm and 700 nm jept.de. In new polymers based on 2,6-di(thiophen-2-yl)aniline, absorption maxima have been observed around 290 nm and 360 nm, attributed to π-π transitions of the benzenoid and thiophene rings, respectively researchgate.net.
The fluorescence emission of these compounds is a key property, particularly for applications in organic light-emitting diodes (OLEDs). Thiophene derivatives are known for their potential in electroluminescent devices due to their intense fluorescence. The emission properties are highly dependent on the molecular structure, substitution patterns, and the surrounding environment (solvent polarity, solid-state packing). For example, a donor-acceptor type fluorophore incorporating triphenylamine (B166846) and a thieno[3,2-b]thiophene core exhibited an emission maximum at 520 nm in THF beilstein-journals.org. The emission wavelength and intensity can be tuned by modifying the electron-donating or electron-withdrawing nature of substituents on the thiophene-aniline backbone.
It is important to note that specific experimental absorption and emission maxima for this compound in various solvents and in the solid state are not extensively reported in publicly available literature. However, based on related compounds, the following table provides an illustrative example of expected absorption and emission characteristics.
| Compound System | Solvent/State | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) |
| Thiophene-Aniline Copolymers | Solution | ~450, ~700 | Not specified |
| Poly(2,6-di(thiophen-2-yl)aniline) | Solution | ~290, ~360 | Not specified |
| Donor-Acceptor Thienothiophene | THF | 411 | 520 |
The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. For thiophene-based fluorescent materials, quantum yields can be significant. For instance, a donor-acceptor fluorophore with a thienothiophene core demonstrated a high solution fluorescence quantum yield of 86% in THF and a solid-state quantum yield of 41% beilstein-journals.org. In a series of alternating block copolymers of 3-alkyl-substituted thiophene and aniline, the fluorescence quantum efficiency in solution was found to decrease with increasing length of the alkyl chain researchgate.net.
The fluorescence lifetime (τF) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. This parameter is crucial for understanding the dynamics of the excited state. For a thienothiophene-based donor-acceptor compound, a fluorescence lifetime of 3.20 ns was reported in THF, indicating a strong push-pull interaction in the excited state beilstein-journals.org.
The characterization of singlet and triplet excited states is often accomplished using techniques like transient absorption spectroscopy. Following photoexcitation, the molecule is initially in a singlet excited state (S1). It can then relax back to the ground state (S0) via fluorescence or undergo intersystem crossing to a triplet excited state (T1). Transient absorption spectra of oligo(thienyl ethynylene)-cored chromophores in nonpolar cyclohexane showed the formation of a triplet state after 100 ps researchgate.net.
Detailed experimental data for the quantum yield and fluorescence lifetime of this compound are scarce in the literature. The following table presents representative data from related thiophene-based compounds to illustrate the typical range of these parameters.
| Compound System | Solvent/State | Quantum Yield (ΦF) | Fluorescence Lifetime (τF, ns) |
| Donor-Acceptor Thienothiophene | THF | 0.86 | 3.20 |
| Donor-Acceptor Thienothiophene | Solid State | 0.41 | Not specified |
X-ray Diffraction (XRD) for Single Crystal and Powder Analysis
X-ray diffraction is an indispensable tool for elucidating the three-dimensional atomic arrangement of crystalline solids, providing definitive information on molecular structure, conformation, and intermolecular interactions.
Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of bulk crystalline materials. It provides a unique "fingerprint" for a given crystalline phase, which is useful for phase identification, purity assessment, and the study of crystalline transformations. The PXRD pattern of a copolymer of thiophene and aniline showed peaks in the low-angle region (12°-22°), which is characteristic of the stacking distance in thiophene-based conjugated polymers jept.de. The presence of broad peaks often indicates an amorphous or poorly crystalline nature jept.de. For instance, the PXRD pattern of 2-methoxy-4-nitroaniline confirmed its orthorhombic crystal system researchgate.net.
A representative table of crystallographic data for related aniline derivatives is provided below to illustrate the type of information obtained from XRD studies.
| Compound | Crystal System | Space Group | Unit Cell Parameters |
| o-chloroaniline | Orthorhombic | Pmmm | a=1.8391 Å, b=1.0357 Å, c=0.6092 Å |
| m-chloroaniline | Orthorhombic | Pcca | a=0.45039 Å, b=1.9820 Å, c=1.2699 Å |
| 2-methoxy-4-nitroaniline | Orthorhombic | Not specified | a=16.17 Å, b=6.55 Å, c=7.14 Å |
Advanced Spectroscopic Techniques for Specialized Investigations
For more in-depth investigations into the intricate dynamics of this compound and its derivatives, several advanced spectroscopic techniques can be employed.
Femtosecond transient absorption spectroscopy is a powerful tool for probing the ultrafast dynamics of excited states on the femtosecond to picosecond timescale. This technique can be used to track the evolution of photoexcited species, including excited-state absorption, stimulated emission, and ground-state bleaching, providing insights into processes like internal conversion, intersystem crossing, and charge transfer. For example, femtosecond dynamics of a photochromic thiophene oligomer revealed the formation of an intermediate species within 100 fs, which then converted to the closed-ring form with a time constant of approximately 1.1 ps acs.org.
Femtosecond stimulated Raman scattering (FSRS) combines the structural specificity of Raman spectroscopy with the ultrafast time resolution of femtosecond lasers. FSRS can provide detailed information about the vibrational modes of molecules in their excited states, allowing for the direct visualization of structural changes during photochemical reactions. In a study of 2-methyl-5-phenylthiophene, FSRS was used to follow the initial wavepacket dynamics within the first 1.5 ps, followed by thermalization and subsequent ring-opening and intersystem crossing to the triplet state nih.gov.
While specific applications of these advanced techniques to this compound have not been reported, their utility in studying related thiophene-containing systems highlights their potential for elucidating the complex photophysics and photochemistry of this class of compounds.
Photoelectron Spectroscopy (XPS, UPS) for Surface and Electronic Structure Analysis
Photoelectron spectroscopy is a powerful surface-sensitive technique used to determine the elemental composition, chemical states, and electronic structure of materials. X-ray Photoelectron Spectroscopy (XPS) utilizes X-rays to eject core-level electrons, providing information about elemental composition and chemical bonding. Ultraviolet Photoelectron Spectroscopy (UPS) uses UV radiation to probe valence electrons, offering insights into the molecular orbital structure.
In the context of this compound, XPS is instrumental in confirming the presence and chemical environment of its constituent elements: carbon, nitrogen, sulfur, and chlorine. High-resolution scans of the C 1s, N 1s, and S 2p regions are particularly revealing. The C 1s spectrum can be deconvoluted into multiple peaks corresponding to carbon atoms in different environments: the thiophene ring, the aniline ring, and carbon-nitrogen or carbon-sulfur bonds. The N 1s peak provides information about the amine group, and its binding energy can indicate its protonation state in the hydrochloride salt. The S 2p spectrum is characteristic of the sulfur atom within the thiophene ring. researchgate.netnih.govmdpi.com
UPS, on the other hand, provides valuable data on the valence band structure and the highest occupied molecular orbital (HOMO), which are crucial for understanding the electronic properties relevant to organic electronics.
Table 1: Representative XPS Data for this compound
| Core Level | Peak | Typical Binding Energy (eV) | Inferred Chemical State |
| C 1s | C-C/C-H (Aromatic) | ~284.8 | Carbon in thiophene and aniline rings |
| C-N | ~286.0 | Carbon bonded to nitrogen in the aniline moiety | |
| C-S | ~287.0 | Carbon bonded to sulfur in the thiophene ring | |
| N 1s | -NH₃⁺ | ~401.5 | Protonated amine group (hydrochloride) |
| S 2p | S 2p₃/₂ | ~164.2 | Thiophene sulfur |
| S 2p₁/₂ | ~165.4 | Thiophene sulfur (spin-orbit splitting) | |
| Cl 2p | Cl 2p₃/₂ | ~198.5 | Chloride counter-ion |
Note: Binding energies are approximate and can vary based on instrument calibration and sample charging.
Electron Paramagnetic Resonance (EPR) for Radical Species and Paramagnetic Metal Complexes
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically designed to detect and characterize species with unpaired electrons, such as radicals, radical ions, and transition metal complexes. For a diamagnetic molecule like this compound, EPR studies require the generation of a paramagnetic species, typically through chemical or electrochemical oxidation or reduction.
Oxidation of the 4-(Thiophen-2-yl)aniline moiety can generate a radical cation where the unpaired electron (spin) is delocalized across the π-conjugated system of the aniline and thiophene rings. EPR spectroscopy can probe the distribution of this spin density. wiserpub.compsu.edu The primary parameters obtained from an EPR spectrum are the g-factor, which is sensitive to the electronic environment of the unpaired electron, and hyperfine coupling constants (hfc), which arise from the interaction of the electron spin with the magnetic moments of nearby nuclei (e.g., ¹H and ¹⁴N).
Studies on related thiophene and aniline derivatives have shown that the spin density in such radical cations is distributed over both ring systems. nih.govresearchgate.net The magnitude of the hyperfine coupling constants to the nitrogen and various protons on the rings allows for a detailed mapping of the spin distribution. nih.gov This experimental data, often complemented by Density Functional Theory (DFT) calculations, provides a rigorous understanding of how the molecular structure accommodates the unpaired electron, which is crucial for applications in conductive polymers and spintronics. wiserpub.com
Table 2: Hypothetical EPR Parameters for the Radical Cation of 4-(Thiophen-2-yl)aniline
| Parameter | Value | Interpretation |
| g-factor | ~2.0035 | Indicates an organic radical with some spin-orbit coupling contribution from the sulfur atom. |
| ¹⁴N hfc (aN) | ~0.5 mT | Significant spin density on the aniline nitrogen atom. |
| ¹H hfc (aH) | 0.1 - 0.3 mT | Spin delocalization onto the protons of both the aniline and thiophene rings. |
Note: These values are illustrative and represent typical ranges for similar aromatic radicals.
Ultrafast Spectroscopy for Excited State Dynamics
Ultrafast spectroscopy techniques, such as transient absorption and time-resolved fluorescence, operate on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales to monitor the fate of molecules after they absorb light. These methods are essential for understanding the photophysical processes that occur immediately following excitation, including internal conversion, intersystem crossing, charge transfer, and bond dissociation. nih.gov
For this compound, photoexcitation into its π-π* absorption bands would populate one or more singlet excited states (S₁, S₂, etc.). The subsequent relaxation pathways are of significant interest. Based on studies of the parent chromophores, aniline and thiophene, a complex series of events can be anticipated. rsc.orgrsc.org
Upon excitation, the molecule can undergo rapid internal conversion to the lowest singlet excited state (S₁). From S₁, it can relax back to the ground state (S₀) via fluorescence or non-radiative decay. Alternatively, it can undergo intersystem crossing to the triplet manifold (T₁), a process often crucial for applications in photodynamic therapy or organic light-emitting diodes (OLEDs). The dynamics of these processes, including their respective time constants, can be elucidated using ultrafast spectroscopy. digitellinc.com For instance, transient absorption spectroscopy can track the appearance and decay of spectral signatures corresponding to the excited singlet state, triplet state, or any transient radical ion species formed through photoinduced electron transfer. nih.gov
Table 3: Potential Ultrafast Excited-State Processes in 4-(Thiophen-2-yl)aniline Derivatives
| Process | Description | Typical Timescale |
| Internal Conversion (Sₙ → S₁) | Non-radiative relaxation from a higher to the lowest singlet excited state. | 100 fs - 10 ps |
| Vibrational Cooling | Relaxation of the vibrationally "hot" molecule in the S₁ state. | 1 - 20 ps |
| Fluorescence (S₁ → S₀) | Radiative decay from the lowest singlet excited state to the ground state. | 1 - 10 ns |
| Intersystem Crossing (S₁ → T₁) | Non-radiative transition from the singlet to the triplet state. | 1 ps - 100 ns |
| Phosphorescence (T₁ → S₀) | Radiative decay from the lowest triplet state to the ground state (often very weak at room temp). | µs - s |
Future Research Directions and Emerging Opportunities for 4 Thiophen 2 Yl Aniline Hydrochloride
Integration of 4-(Thiophen-2-yl)aniline Hydrochloride into Multi-Component Systems and Hybrid Materials
The incorporation of this compound into multi-component systems is a promising avenue for creating materials with synergistic or entirely new properties. As a monomer, its structure is ideal for developing copolymers and polymer blends where the thiophene (B33073) unit contributes to conductivity and rigidity, while the aniline (B41778) group offers sites for doping and hydrogen bonding. smolecule.com
Future research will likely focus on creating donor-acceptor conjugated copolymers, where 4-(Thiophen-2-yl)aniline acts as the electron donor. mdpi.com By pairing it with various electron-accepting monomers, researchers can fine-tune the electronic band gap, leading to materials optimized for organic field-effect transistors (OFETs), polymer solar cells, and electrochromic devices. mdpi.comjept.de
Hybrid materials, which combine the organic 4-(Thiophen-2-yl)aniline-based polymer with inorganic nanoparticles (e.g., metal oxides, quantum dots) or frameworks (e.g., MOFs, zeolites), represent another critical research frontier. These composites could exhibit enhanced thermal stability, mechanical strength, and novel catalytic or sensing capabilities. For instance, hybrid hydrogels incorporating this moiety could be developed for tissue engineering applications, mimicking the complex nature of the extracellular matrix. nih.gov
Table 1: Potential Hybrid Material Compositions and Applications
| Hybrid Component | Target Polymer Matrix | Potential Properties | Emerging Application Areas |
|---|---|---|---|
| TiO₂ Nanoparticles | Poly(4-(thiophen-2-yl)aniline) | Enhanced Photocatalytic Activity, UV Resistance | Self-cleaning coatings, Water purification |
| Graphene Oxide | Copolymers with Thiophene/Aniline | Improved Electrical Conductivity, High Surface Area | Supercapacitors, Flexible electrodes |
| Cadmium Selenide (CdSe) Quantum Dots | Poly(4-(thiophen-2-yl)aniline) | Tunable Photoluminescence, Enhanced Light Absorption | Organic LEDs (OLEDs), Photovoltaics |
| Metal-Organic Frameworks (MOFs) | Polymer blend with Polythiophene | High Porosity, Selective Gas Adsorption | Chemical sensors, Gas separation membranes |
Exploration of Novel Synthetic Routes via Flow Chemistry and Automated Synthesis
Traditional batch synthesis methods for aniline derivatives can be inefficient and difficult to scale. uva.nl The exploration of continuous flow chemistry offers a paradigm shift for the synthesis of this compound and its derivatives. Flow chemistry provides significant advantages, including enhanced safety (especially when handling hazardous intermediates), precise control over reaction parameters (temperature, pressure, residence time), improved yields, and easier scalability. mdpi.comresearchgate.net
Future work should aim to develop a telescoped flow synthesis where multiple reaction steps, such as the initial cross-coupling (e.g., Suzuki-Miyaura reaction) to form the C-C bond between thiophene and aniline precursors, followed by hydrochloride salt formation, are performed sequentially in a continuous stream without isolating intermediates. researchgate.netuc.pt This approach drastically reduces waste and production time.
Furthermore, automated synthesis platforms, guided by machine learning algorithms, can accelerate the optimization of reaction conditions. These systems can autonomously vary parameters and use real-time analytical feedback to identify the optimal synthetic route, leading to a more efficient and sustainable production of this key chemical intermediate. beilstein-journals.org Chemoenzymatic approaches in continuous flow, using immobilized enzymes for steps like nitro group reduction, also present a green alternative to traditional methods that rely on heavy metal catalysts. nih.gov
Advanced Characterization Techniques for In-Situ and Operando Studies of Functional Materials
To fully understand and optimize materials derived from this compound, it is crucial to study their properties under real-world operating conditions. While conventional techniques like SEM, FT-IR, and cyclic voltammetry provide valuable structural and electrochemical data, the future lies in advanced in-situ and operando characterization. jept.denumberanalytics.com
In-situ techniques allow for the real-time monitoring of structural and chemical changes as they happen. For example, in-situ spectroelectrochemistry can reveal the electronic structure evolution of a poly(4-(thiophen-2-yl)aniline) film during doping and de-doping cycles. Operando X-ray diffraction (XRD) or Raman spectroscopy could be used to observe changes in the polymer's crystallinity and molecular orientation while it functions within an electronic device, such as a battery electrode or a sensor. numberanalytics.com These advanced methods provide direct correlations between the material's dynamic behavior and its performance, offering critical insights for designing next-generation materials with improved stability and efficiency.
Multidisciplinary Research at the Interface of Chemistry, Physics, and Engineering for Next-Generation Technologies
The unique combination of properties inherent in the thiophene-aniline structure necessitates a multidisciplinary approach to unlock its full potential. The strategic importance of this hybrid architecture lies in its tunable characteristics, which are of interest across diverse scientific fields. smolecule.com
Table 2: Multidisciplinary Applications of Thiophene-Aniline Systems
| Discipline | Key Property Contribution | Potential Next-Generation Technology |
|---|---|---|
| Materials Science | High π-electron delocalization (from thiophene) and amino group doping sites (from aniline) enhance conductivity. smolecule.com | Flexible and transparent conductive films for wearable electronics. |
| Physics (Optoelectronics) | The extended conjugation allows for strong UV-Vis absorption and tunable fluorescence. smolecule.com | Active layers in organic photovoltaic cells and light-emitting diodes (OLEDs). |
| Engineering (Sensors) | The polymer backbone can interact with volatile organic compounds (VOCs), altering its conductivity. rsc.org | OFET-based sensors for environmental monitoring and medical diagnostics. rsc.org |
| Biomedical Engineering | Enzymatic polymerization of thiophene-based oligomers can occur in vivo to create biocompatible electronic interfaces. acs.org | Bioelectronic devices for tissue functionalization and real-time health monitoring. acs.org |
Collaborations between synthetic chemists designing new derivatives, physicists modeling charge transport, and engineers fabricating and testing devices will be essential. This integrated approach will accelerate the translation of fundamental material properties into functional, real-world technologies, from low-power wearable sensors to efficient energy harvesting systems.
Application of Artificial Intelligence and Machine Learning in Predicting Properties, Designing New Derivatives, and Optimizing Synthesis Pathways
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the field of materials discovery and chemical synthesis. researchgate.net For this compound, these computational tools offer a pathway to rapidly accelerate research and development.
Predicting Properties: ML models can be trained on existing data from thiophene and aniline derivatives to predict the properties of new, unsynthesized compounds. researchgate.net By inputting molecular descriptors, these models can forecast key parameters such as electronic band gap, solubility, and thermal stability, allowing researchers to screen vast virtual libraries of compounds and prioritize the most promising candidates for synthesis. researchgate.netwpi.edu
Designing New Derivatives: Generative ML models can design novel derivatives of 4-(Thiophen-2-yl)aniline with optimized properties for specific applications. stanford.edu For example, an algorithm could be tasked with designing a molecule that maximizes light absorption in the solar spectrum while maintaining high charge mobility, leading to more efficient solar cells. This computer-aided design process can uncover non-intuitive molecular structures that a human chemist might overlook. stanford.edunih.gov
Optimizing Synthesis Pathways: ML algorithms can analyze vast reaction databases to predict reaction outcomes and suggest optimal synthesis conditions. nih.govrsc.org This can significantly reduce the number of experiments needed to develop a high-yield synthesis route, saving time and resources. beilstein-journals.org By integrating ML with automated flow chemistry platforms, a closed-loop system for "self-optimizing" synthesis can be created, representing the future of intelligent chemical manufacturing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
